molecular formula C7H15NO3 B8278252 4-Hydroxy-pentanoic acid methoxy-methyl-amide

4-Hydroxy-pentanoic acid methoxy-methyl-amide

Cat. No. B8278252
M. Wt: 161.20 g/mol
InChI Key: PQKOEIHQLZFSOQ-UHFFFAOYSA-N
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Patent
US07553979B2

Procedure details

To a solution of 5-methyl-dihydro-furan-2-one (0.2 m L, 2.1 m mol) in dichloromethane (10 mL) was added a mixture of AlCl3 (3.1 mL, 6.2 mmol) and methoxylamine hydrochloride (0.6 g, 6.2 mmol) in dichloromethane (20 mL). After 1.5 hours, the reaction was cooled to 0° C. and a saturated sodium bicarbonate solution (10 mL) was added slowly. Extraction and concentration afforded 4-hydroxy-pentanoic acid methoxy-methyl-amide as a clear oil (184 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:6][C:5](=[O:7])[CH2:4][CH2:3]1.[Al+3].[Cl-].[Cl-].[Cl-].Cl.[O:13]([NH2:15])[CH3:14].[C:16](=O)(O)[O-].[Na+]>ClCCl>[CH3:14][O:13][N:15]([CH3:16])[C:5](=[O:7])[CH2:4][CH2:3][CH:2]([OH:6])[CH3:1] |f:1.2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(O1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0.6 g
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction and concentration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CON(C(CCC(C)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.